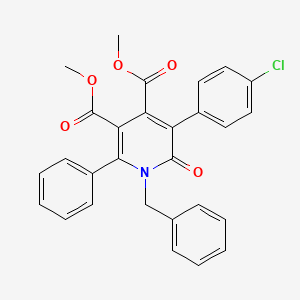
Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate
Description
Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including benzyl, chlorophenyl, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C28H22ClNO5 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C28H22ClNO5/c1-34-27(32)23-22(19-13-15-21(29)16-14-19)26(31)30(17-18-9-5-3-6-10-18)25(24(23)28(33)35-2)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3 |
InChI Key |
LFJDEBIWMVUSKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)N(C(=C1C(=O)OC)C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and chlorophenyl derivatives with pyridine-2,3-dicarboxylate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the ketone group to an alcohol.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-benzyl-5-(4-fluorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate
- Dimethyl 1-benzyl-5-(4-bromophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate
Uniqueness
Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its fluorinated or brominated analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


